molecular formula C18H20N2O2S B10965288 N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

Cat. No.: B10965288
M. Wt: 328.4 g/mol
InChI Key: ATVKKVDUMSXPLG-UHFFFAOYSA-N
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Description

N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves several key steps. One common method includes the cyclization of precursor compounds under specific reaction conditions. For instance, the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds in the presence of alcoholic sodium ethoxide has been reported . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and ethyl cyanoacetate for cyanoacetylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

InChI

InChI=1S/C18H20N2O2S/c1-12(21)19-14-7-5-8-15(11-14)20-18(22)17-10-13-6-3-2-4-9-16(13)23-17/h5,7-8,10-11H,2-4,6,9H2,1H3,(H,19,21)(H,20,22)

InChI Key

ATVKKVDUMSXPLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(S2)CCCCC3

Origin of Product

United States

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